Conformational Restriction: Structural Differentiation from Linear α-Phenylamino Acid Analogs
This compound is an α,α-disubstituted amino acid with a cyclopentane ring, which induces a highly constrained backbone conformation [1]. This differentiates it from linear analogs like N-phenylglycine, which have high rotational freedom. The rigid scaffold is a key design element for peptidomimetics, as it can pre-organize the molecule for target binding and improve metabolic stability [2].
| Evidence Dimension | Backbone conformational flexibility |
|---|---|
| Target Compound Data | Highly restricted; α,α-disubstituted cyclic scaffold |
| Comparator Or Baseline | Linear N-phenyl amino acids (e.g., N-phenylglycine) |
| Quantified Difference | Qualitative difference in conformational freedom |
| Conditions | Structural analysis / Molecular modeling |
Why This Matters
Procurement of this specific constrained scaffold is necessary to control conformation, a parameter that directly impacts target binding entropy and is not achievable with flexible linear analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 243097, 1-(Phenylamino)cyclopentanecarboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/1-_Phenylamino_cyclopentanecarboxylic-acid. View Source
- [2] Kuujia. Cas no 6636-94-8 (1-Phenylaminocyclopentanecarboxylic Acid). https://www.kuujia.com/cas-6636-94-8.html. View Source
